molecular formula C10H15BrCl2N2 B13654059 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B13654059
M. Wt: 314.05 g/mol
InChI Key: HKOUOZWRGGNCPP-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (CAS 3026677-51-7) is a chemical compound with the molecular formula C 10 H 15 BrCl 2 N 2 and a molecular weight of 314.05 g/mol . This dihydrochloride salt features a piperidine ring fused to a brominated pyridine ring, a structure that serves as a versatile and privileged scaffold in medicinal chemistry . Piperidine derivatives are among the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, underlining their broad utility . The core structure of this compound makes it a valuable intermediate in the synthesis and discovery of novel bioactive molecules. The piperidine moiety is a common feature in compounds targeting the central nervous system . Furthermore, the bromine atom on the pyridine ring offers a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling researchers to rapidly explore chemical space and create diverse compound libraries for biological screening . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended in a dark place, sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

5-bromo-2-piperidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H

InChI Key

HKOUOZWRGGNCPP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Nucleophilic Substitution Route

The most common synthetic route involves nucleophilic aromatic substitution of a 2-halopyridine derivative with piperidine:

Step Reagents and Conditions Description
1 5-Bromo-2-chloropyridine, piperidine (1.5–2 eq), potassium carbonate, DMF solvent, reflux at 80–100°C Piperidine displaces the chlorine at the 2-position of the pyridine ring under basic conditions to form 5-bromo-2-(piperidin-2-yl)pyridine free base.
2 Concentrated hydrochloric acid, ethanol/water mixture The free base is converted to the dihydrochloride salt by acid treatment, enhancing solubility and crystallinity.

Key parameters include maintaining anhydrous conditions to prevent side reactions and using a slight excess of piperidine to drive the substitution to completion. Reaction times typically range from several hours to overnight depending on scale and temperature control.

Bromination of 2-(piperidin-2-yl)pyridine

Alternatively, the piperidinylpyridine intermediate can be brominated selectively at the 5-position:

Step Reagents and Conditions Description
1 2-(piperidin-2-yl)pyridine, bromine or N-bromosuccinimide (NBS), dichloromethane solvent, room temperature or slight heating Electrophilic bromination occurs at the 5-position of the pyridine ring.
2 Acid treatment with HCl to form dihydrochloride salt Conversion to salt form for improved properties.

This method requires careful control of brominating agent equivalents and reaction time to avoid polybromination or overreaction.

Industrial Scale Considerations

Industrial synthesis scales up the nucleophilic substitution method using:

  • Large reactors with controlled temperature and stirring.
  • Use of dry solvents and inert atmosphere to prevent moisture interference.
  • Purification by crystallization or chromatographic techniques to achieve >95% purity.
  • Salt formation by controlled acid addition to ensure consistent dihydrochloride salt yield and quality.

The process is optimized for yield, cost-efficiency, and environmental compliance.

Purification and Characterization

Purification techniques include:

  • Recrystallization from ethanol/water mixtures.
  • Silica gel column chromatography using dichloromethane/methanol mixtures.

Characterization methods critical to confirming the structure and purity include:

Technique Purpose
¹H and ¹³C NMR Confirm substitution pattern and proton environments.
Mass Spectrometry (ESI+) Verify molecular weight and fragmentation patterns.
X-ray Crystallography Confirm stereochemistry and salt formation.

The dihydrochloride salt exhibits characteristic downfield shifts in NMR due to protonation of nitrogen atoms.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 5-Bromo-2-chloropyridine Piperidine, K2CO3, DMF Reflux 80–100°C, anhydrous High selectivity, scalable Requires dry conditions
Bromination of piperidinylpyridine 2-(piperidin-2-yl)pyridine Br2 or NBS, DCM Room temperature to mild heat Direct bromination on intermediate Risk of overbromination
Industrial scale synthesis Same as lab-scale Large reactors, controlled acid addition Optimized for yield and purity Cost-effective, reproducible Requires precise process control

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, halogenation patterns, and functional group substitutions. Key differences lie in the heterocyclic core, substituent positions, and salt forms, which influence reactivity, bioavailability, and target affinity.

Structural and Functional Comparisons

Table 1: Comparative Analysis of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference
This compound Not provided C10H14BrCl2N2* ~330.0† Pyridine core, bromine at C5, piperidine at C2
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride 1632286-11-3 C9H12BrClN4O 332.61 Pyrimidine core, bromine at C5, piperidin-3-yloxy at C2
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride 1909312-72-6 C11H18BrCl2N3 343.09 Pyridine core, bromine at C5, methylpiperidinylamine at C2
5-Bromo-2-(2-piperidin-1-yl-ethoxy)pyridine hydrochloride 1427195-38-7 C12H18BrClN2O 321.64 Pyridine core, bromine at C5, piperidinylethoxy chain at C2
Anabasine (3-[(2S)-piperidin-2-yl]pyridine) Not provided‡ C10H14N2 162.23 Pyridine core, non-brominated, piperidine at C3
Key Differences and Implications

Core Heterocycle: The target compound’s pyridine core contrasts with pyrimidine derivatives (e.g., CAS 1632286-11-3), which may alter electronic properties and binding interactions .

Substituent Position and Type :

  • The piperidin-2-yl group in the target compound vs. piperidin-3-yloxy in pyrimidine analogs affects steric bulk and orientation .
  • Ethoxy-piperidine chains (e.g., CAS 1427195-38-7) introduce flexibility, possibly improving membrane permeability .

Halogenation: Bromine at C5 increases molecular weight and lipophilicity compared to non-brominated analogs like anabasine, which may enhance target affinity but reduce solubility .

Salt Form :

  • Dihydrochloride salts (e.g., target compound, CAS 1909312-72-6) improve aqueous solubility over free bases, critical for in vitro assays .

Biological Activity

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C10H13BrN2·2HCl and a molecular weight of 241.13 g/mol. Its structure features a bromine atom at the 5-position of a pyridine ring, substituted with a piperidine moiety at the 2-position. The synthesis typically involves bromination reactions through electrophilic aromatic substitution, where bromine replaces a hydrogen atom on the pyridine ring.

Biological Activity

This compound exhibits various biological activities, particularly in pharmacology. Below are key areas of research regarding its biological effects:

1. Anticancer Activity

Research indicates that compounds structurally similar to this compound have shown potential anticancer properties. For example, studies have demonstrated that certain piperidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting that this compound may also possess similar effects .

Compound Activity Reference
5-Bromo-2-(piperidin-2-yl)pyridineCytotoxicity in FaDu cells
Piperidine derivativesAnti-tumor activity via PI3K inhibition

2. Neuropharmacological Effects

The ability of this compound to penetrate the blood-brain barrier makes it a candidate for neurological studies. It may interact with neurotransmitter systems and has been suggested to act as an inhibitor of certain cytochrome P450 enzymes, which could affect drug metabolism.

3. Cholinesterase Inhibition

Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition is particularly relevant for Alzheimer's disease treatment, as it may enhance cholinergic signaling in the brain .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines demonstrated that derivatives with piperidine moieties exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Alzheimer's Disease Models : Research indicated that piperidine-containing compounds could improve cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterase enzymes .
  • Neuroprotective Effects : Compounds targeting dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration, suggesting potential applications for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 5-bromo-2-(piperidin-2-yl)pyridine dihydrochloride, and what reaction conditions optimize yield and purity?

The synthesis typically involves nucleophilic substitution between 2-chloropyridine derivatives and piperidine. A common protocol reacts 5-bromo-2-chloropyridine with piperidine in dimethylformamide (DMF) under reflux, catalyzed by potassium carbonate. The intermediate free base is then treated with hydrochloric acid to form the dihydrochloride salt. Key parameters include maintaining anhydrous conditions, a reaction temperature of 80–100°C, and stoichiometric excess of piperidine (1.5–2.0 equivalents) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5, piperidine at C2). The dihydrochloride form shows downfield shifts for NH protons (~8–12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight (e.g., [M-Cl]⁺ peaks at m/z 255.03 for C₁₀H₁₃BrN₂⁺).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and salt formation. ORTEP-III visualizes thermal ellipsoids, critical for assessing bond angles and torsion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Contradictions may arise from salt dissociation in solution (e.g., dihydrochloride → free base) or tautomerism. Strategies include:

  • Cross-Validation : Compare experimental NMR with computational predictions (DFT calculations).
  • pH-Dependent Studies : Analyze spectral changes in buffered vs. non-buffered solvents to identify protonation states.
  • Single-Crystal Analysis : Use X-ray diffraction to resolve ambiguities in regiochemistry or salt stoichiometry .

Q. What methodologies are recommended for investigating its role as a kinase inhibitor or receptor ligand?

  • Kinase Assays : Screen against CDK2/5/9 using fluorescence polarization (FP) or TR-FRET assays. Dinaciclib analogs (e.g., derivatives with bromine substitutions) suggest competitive ATP-binding inhibition .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) quantify IC₅₀ values. Structural analogs (e.g., 3-bromo-5-(piperidin-2-yl)pyridine) guide SAR studies by comparing substituent effects on affinity .

Q. How can solubility challenges of the dihydrochloride salt be addressed in biological assays?

  • Counterion Exchange : Convert to mesylate or tosylate salts for improved aqueous solubility.
  • Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin complexes to enhance dissolution without denaturing proteins.
  • pH Adjustment : Buffers at pH 4–5 stabilize the protonated form, preventing precipitation .

Q. What advanced techniques are used to profile impurities or degradation products?

  • HPLC-MS/MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) coupled with Q-TOF detection identify impurities (e.g., dehalogenated byproducts).
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), or oxidative stress (H₂O₂) to simulate stability issues. Quantify degradation via peak area normalization .

Notes for Experimental Design

  • Crystallography : Use SHELXL for refinement; anisotropic displacement parameters clarify thermal motion in the piperidine ring .
  • SAR Studies : Prioritize analogs with varied halogen positions (e.g., 3-bromo vs. 5-bromo) to map steric/electronic effects .
  • Safety : Handle dihydrochloride salt under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation .

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